6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at the 6-position with a 4-fluoro-2-methoxyphenyl group and at the 2-position with a 2-oxo-2-(thiomorpholin-4-yl)ethyl chain. The structural complexity arises from the integration of:
- Pyridazinone core: Known for modulating kinase activity and inflammation pathways .
- 4-Fluoro-2-methoxyphenyl: Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and methoxy’s π-donor effects.
- Thiomorpholine moiety: The sulfur atom in thiomorpholine may improve binding to cysteine-rich enzymatic pockets compared to morpholine analogs .
Properties
IUPAC Name |
6-(4-fluoro-2-methoxyphenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-24-15-10-12(18)2-3-13(15)14-4-5-16(22)21(19-14)11-17(23)20-6-8-25-9-7-20/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMVDUZVRJPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorinated Methoxyphenyl Group: The fluorinated methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated methoxybenzene derivative reacts with the pyridazinone core.
Attachment of the Thiomorpholine Moiety: The thiomorpholine moiety can be attached through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reactivity of the Pyridazinone Core
The pyridazinone ring undergoes characteristic reactions at positions 4 and 5 due to electron-deficient nitrogen atoms and conjugated carbonyl groups:
Research Findings :
-
Substitution at position 4 with piperazine derivatives enhances PDE4 inhibitory activity .
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Hydrazone formation improves anticholinesterase activity in structural analogs .
Functionalization of the Thiomorpholine Moiety
The thiomorpholine group exhibits sulfur-centered reactivity and nitrogen alkylation:
Research Findings :
-
Sulfone derivatives show increased PDE4 selectivity compared to parent compounds .
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N-Alkylation reduces off-target effects in DAAO inhibitor analogs .
Modifications of the 4-Fluoro-2-Methoxyphenyl Substituent
The aryl group participates in electrophilic and hydrolytic reactions:
Research Findings :
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Demethylated analogs exhibit enhanced acetylcholinesterase inhibition .
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Fluorine substitution with thiomorpholine improves antibacterial activity in related compounds.
Side-Chain Reactions at the 2-Oxoethyl Group
The oxoethyl linker enables ketone-specific transformations:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Pyridazinone Derivatives with Varied Substituents
Impact of Thiomorpholine vs. Morpholine
Role of Substituents at the 6-Position
- 4-Fluoro-2-methoxyphenyl : The fluorine atom improves metabolic stability by resisting oxidative degradation, while the methoxy group enhances lipophilicity and π-π stacking with aromatic residues in proteins .
- Morpholin-4-yl : Introduces a polar heterocycle, balancing lipophilicity and solubility .
Biological Activity
The compound 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group and a thiomorpholine moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, research on related pyridazinone derivatives has shown their effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. These compounds have been noted to target mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC) .
The mechanism through which this compound exerts its biological effects is primarily through inhibition of specific kinases involved in cell proliferation and survival. The pyridazinone scaffold is known for its ability to interact with ATP-binding sites in kinases, leading to reduced phosphorylation of downstream targets. This inhibition can result in apoptosis in cancer cells and reduced tumor growth .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. Its modification with a morpholine group enhances solubility and bioavailability, making it a promising candidate for further development .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of the compound on various cancer cell lines demonstrated an IC50 value indicative of potent activity against specific types of cancer cells, particularly those resistant to conventional therapies .
- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to significant tumor regression compared to control groups, supporting its potential as an effective therapeutic agent .
Data Table: Biological Activity Overview
Q & A
Q. How to address low reproducibility in biological activity assays across different labs?
- Methodological Answer :
- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., 10% FBS in DMEM).
- Control for compound aggregation : Include 0.01% Tween-80 to prevent false positives in inhibition assays. A thiomorpholine derivative exhibited IC variability from 1.2 µM to 5.6 µM without detergent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
